2-(Furan-2-yl)azetidine
Overview
Description
2-(Furan-2-yl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom. This unique combination of rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Scientific Research Applications
2-(Furan-2-yl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Future Directions
Mechanism of Action
Target of Action
Furan derivatives, which include 2-(furan-2-yl)azetidine, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the interaction of this compound with its targets.
Biochemical Pathways
Furan-containing compounds, including this compound, are known to be involved in a variety of therapeutic applications, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . These diverse applications suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.
Action Environment
The synthesis of azetidines, including this compound, involves various structures and degrees of control, suggesting that the action environment could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-(Furan-2-yl)azetidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s furan ring is known for its reactivity, which allows it to participate in various chemical reactions. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term exposure to the compound has been associated with sustained changes in cellular redox states and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, this compound can affect metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the concentrations of intermediates and end products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with a furan-containing compound under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition or cycloaddition reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azetidine ring can be reduced to form saturated derivatives.
Substitution: Both the furan and azetidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted furan and azetidine compounds.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, known for its biological activity.
Furan-2-carboxylic acid: A furan derivative with various applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-(Furan-2-yl)azetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct reactivity and biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-(furan-2-yl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBCJGVJOJKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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